molecular formula C4Cl2F6 B8767930 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene

2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene

Cat. No.: B8767930
M. Wt: 232.94 g/mol
InChI Key: XDIDQEGAKCWQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene is a chemical compound with the molecular formula C4Cl2F6 and a molecular weight of 232.939 g/mol . This compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. It is used in various industrial and scientific applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be achieved through several methods. One common approach involves the reaction of hexafluorobutene with chlorine gas under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency.

Chemical Reactions Analysis

2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide ions, amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene involves its interaction with various molecular targets. The presence of both chlorine and fluorine atoms allows it to participate in unique chemical reactions, influencing pathways such as halogenation and nucleophilic substitution. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene can be compared to other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound, particularly in reactions involving halogenation and nucleophilic substitution.

Properties

Molecular Formula

C4Cl2F6

Molecular Weight

232.94 g/mol

IUPAC Name

2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene

InChI

InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12

InChI Key

XDIDQEGAKCWQQP-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl

Origin of Product

United States

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